5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole
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Overview
Description
5-(4-Methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methoxyphenyl group, a methyl group, and a methylbenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, ammonia, and formaldehyde under acidic conditions.
Substitution Reactions: The introduction of the 4-methoxyphenyl group and the 4-methylbenzylthio group can be achieved through nucleophilic substitution reactions. For instance, the reaction of 4-methoxyphenylamine with an appropriate imidazole precursor can introduce the methoxyphenyl group.
Thioether Formation: The 4-methylbenzylthio group can be introduced through the reaction of the imidazole derivative with 4-methylbenzyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the aromatic substituents, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
5-(4-Methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole depends on its application:
Antimicrobial Activity: It may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: The compound could induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-(4-methylbenzylthio)-1H-imidazole: Lacks the methoxyphenyl group.
5-Phenyl-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole: Substitutes the methoxyphenyl group with a phenyl group.
5-(4-Methoxyphenyl)-1-methyl-2-((4-chlorobenzyl)thio)-1H-imidazole: Replaces the methyl group with a chlorine atom.
Uniqueness
5-(4-Methoxyphenyl)-1-methyl-2-((4-methylbenzyl)thio)-1H-imidazole is unique due to the presence of both the methoxyphenyl and methylbenzylthio groups, which may confer distinct electronic and steric properties, enhancing its potential as a versatile compound in various applications.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)methylsulfanyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-4-6-15(7-5-14)13-23-19-20-12-18(21(19)2)16-8-10-17(22-3)11-9-16/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKWPSASTLQZNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(N2C)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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